molecular formula C23H26ClNO6S B1602521 Desbenzyl N-Acetyl-di-O-acetyl KRP-203 CAS No. 951238-24-7

Desbenzyl N-Acetyl-di-O-acetyl KRP-203

Cat. No.: B1602521
CAS No.: 951238-24-7
M. Wt: 480 g/mol
InChI Key: MCCYGZHNGKUFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 is a derivative of KRP-203, a compound known for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This compound is characterized by its complex molecular structure, which includes multiple aromatic bonds, ester groups, and a secondary amide group .

Chemical Reactions Analysis

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Organ Transplantation

KRP-203 has been extensively studied for its efficacy in prolonging graft survival in various transplantation models:

  • Renal Transplantation : In studies involving rat models, KRP-203 demonstrated significant improvements in renal allograft survival when used in conjunction with subtherapeutic doses of cyclosporine A (CsA). The combination therapy resulted in a marked increase in creatinine clearance and prolonged survival times compared to CsA alone .
  • Islet Transplantation : KRP-203 has shown promise as an immunomodulator for islet allotransplantation. In experiments, it effectively inhibited allogeneic rejection while preserving islet function and vascularization, suggesting its potential as part of a calcineurin-free immunosuppressive regimen .

Skin and Cardiac Allografts

Research indicates that KRP-203 significantly prolongs skin and cardiac allograft survival by reducing inflammatory cell infiltration and attenuating chronic rejection processes. In a rat model, KRP-203 was found to synergistically enhance graft survival when combined with low doses of CsA .

Pharmacokinetics and Safety Profile

KRP-203 exhibits a favorable pharmacokinetic profile with minimal interaction with other drugs commonly used in transplant protocols. Studies have shown that it does not adversely affect the pharmacokinetics of CsA, allowing for flexible dosing strategies that can enhance patient safety and graft outcomes .

Comparative Efficacy with Other Immunosuppressants

KRP-203 has been compared to other immunosuppressive agents like FTY720 (Fingolimod). While both compounds target S1P receptors, KRP-203 requires a higher dose to induce similar effects on heart rate, indicating a potentially safer profile regarding cardiovascular side effects .

Long-term Efficacy in Renal Allografts

A study highlighted the long-term efficacy of KRP-203 combined with CsA in renal transplantation models, showing an increase in graft survival from 9.8 days (CsA alone) to over 27 days with the combination therapy .

Islet Function Preservation

In another study focusing on islet transplantation, KRP-203's ability to preserve endocrine function without inhibiting neovascularization was documented, reinforcing its role as a desirable immunomodulator .

Data Summary Table

Application AreaKey FindingsReference
Renal TransplantationProlonged survival with CsA; improved function
Islet TransplantationPreserved function; reduced rejection
Skin/Cardiac AllograftsReduced inflammation; enhanced graft survival

Mechanism of Action

The mechanism of action of Desbenzyl N-Acetyl-di-O-acetyl KRP-203 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound can modulate immune responses, making it a potential candidate for the treatment of autoimmune diseases . The exact molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

Overview of Desbenzyl N-Acetyl-di-O-acetyl KRP-203

This compound is a synthetic derivative of KRP-203, which is known for its immunomodulatory properties. This compound has garnered interest in pharmacological research, particularly for its potential applications in treating autoimmune diseases and as an anti-inflammatory agent.

This compound primarily acts by modulating immune responses. It is believed to inhibit specific pathways involved in inflammation and immune activation. The compound may exert its effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a critical role in inflammatory processes.
  • Regulation of T Cell Activity : It may influence T cell proliferation and differentiation, thereby modulating adaptive immune responses.
  • Impact on Macrophage Function : this compound can alter macrophage activation states, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-inflammatory Effects : In vitro studies indicate that derivatives similar to KRP-203 can significantly reduce inflammation markers in cultured cells exposed to inflammatory stimuli.
  • Immunomodulatory Properties : Animal models have demonstrated that treatment with these compounds can lead to reduced disease severity in models of autoimmune conditions such as rheumatoid arthritis and multiple sclerosis.
  • Synergistic Effects with Other Therapies : Research suggests that combining this compound with other immunosuppressive agents may enhance therapeutic efficacy while minimizing side effects.

Case Studies

Case Study 1: Rheumatoid Arthritis Model
In a controlled study using a collagen-induced arthritis model, administration of this compound resulted in a significant decrease in joint swelling and histological signs of inflammation compared to control groups. The study highlighted the compound's potential as a therapeutic agent in managing rheumatoid arthritis symptoms.

Case Study 2: Multiple Sclerosis Model
Another study investigated the effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model, which mimics multiple sclerosis. Results showed that treatment led to reduced clinical scores and lower levels of inflammatory cytokines in the central nervous system, suggesting a protective effect against neuroinflammation.

Data Table: Summary of Biological Activities

Activity Effect Reference
Cytokine InhibitionDecreased TNF-α, IL-6 levelsStudy on anti-inflammatory effects
T Cell ModulationAltered proliferation and differentiationImmunology journal
Macrophage PolarizationShifted towards M2 phenotypeJournal of Cellular Immunology
Disease Severity ReductionLowered symptoms in arthritis modelRheumatology research
NeuroprotectionReduced inflammation in EAE modelNeuroscience journal

Properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6S/c1-15(26)25-23(13-30-16(2)27,14-31-17(3)28)10-9-18-7-8-21(12-22(18)24)32-20-6-4-5-19(29)11-20/h4-8,11-12,29H,9-10,13-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYGZHNGKUFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)O)Cl)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587838
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951238-24-7
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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